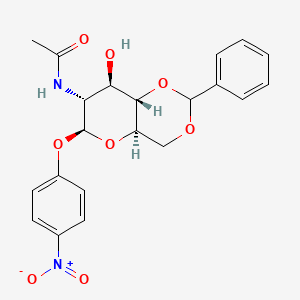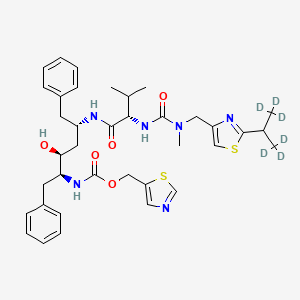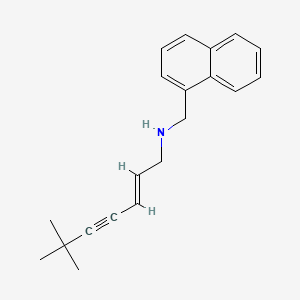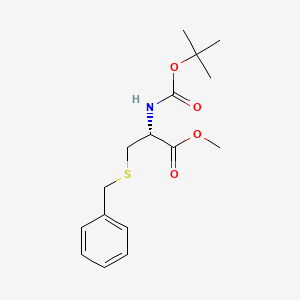
N-Boc-S-benzyl-L-cysteine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Boc-S-benzyl-L-cysteine methyl ester involves multiple steps, including the protection of amino groups and the esterification of carboxylic acids. A crucial aspect of its synthesis is the ability to maintain the integrity of the Boc (tert-butoxycarbonyl) group while conducting reactions on other functional groups within the molecule. The synthesis process is meticulously designed to ensure high yield and purity of the product, reflecting the compound's importance in research and industrial applications (Karmakar et al., 2018).
Molecular Structure Analysis
N-Boc-S-benzyl-L-cysteine methyl ester's molecular structure has been extensively analyzed to understand its conformational properties. The dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, showcases how the molecule's arrangement, including the Boc–Ala–Cys(Bzl)–OMe configuration, influences its overall stability and reactivity. Its crystalline structure reveals a parallel-pleated sheet arrangement, stabilized by hydrogen bonds, which is critical for its function in synthetic pathways (Sukumar, Ponnuswamy, & Jayakumar, 1994).
Aplicaciones Científicas De Investigación
1. N-Boc Protection of Amines
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester is used in the N-Boc protection of amines, a crucial process in modern synthetic chemistry . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine groups due to its extreme stability toward catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .
- Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
- Results: The ultrasound irradiation allowed for the highly chemoselective, simple, efficient, environmentally benign N-Boc protection of various aliphatic and aromatic amine derivatives under solvent-free conditions, in short reaction times and excellent isolated yields .
2. Synthesis of Peptides and Proteins
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . These residues can further be converted to dehydroalanine .
- Methods of Application: The specific methods of application in peptide and protein synthesis would depend on the particular peptide or protein being synthesized .
- Results: The use of N-Boc-S-benzyl-L-cysteine Methyl Ester in peptide and protein synthesis has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
3. Dual Protection of Amino Functions
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester can be used in the dual protection of amino functions . This is particularly useful because primary amines can accommodate two such groups .
- Methods of Application: The specific methods of application would depend on the particular amine being protected .
- Results: The use of N-Boc-S-benzyl-L-cysteine Methyl Ester in dual protection of amines and amides has facilitated the synthesis of various products containing one or two Boc-groups .
4. Facilitated Cleavage of Protecting Groups
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester can be used in reactions that result in facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application: The specific methods of application would depend on the particular reaction being carried out .
- Results: The use of N-Boc-S-benzyl-L-cysteine Methyl Ester in facilitated cleavage of protecting groups has enabled the synthesis of various products .
5. Site-Selective Protein Modification
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester can be used in site-selective protein modification . This is particularly useful in the development of new methodologies for protein bioconjugation .
- Methods of Application: The specific methods of application would depend on the particular protein being modified .
- Results: The use of N-Boc-S-benzyl-L-cysteine Methyl Ester in site-selective protein modification has facilitated the development of new methodologies for protein bioconjugation .
6. Solid Phase Peptide Synthesis
- Application Summary: N-Boc-S-benzyl-L-cysteine Methyl Ester can be used in solid phase peptide synthesis . This is particularly useful in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds .
- Methods of Application: The specific methods of application would depend on the particular peptide being synthesized .
- Results: The use of N-Boc-S-benzyl-L-cysteine Methyl Ester in solid phase peptide synthesis has facilitated the synthesis of various peptides .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSUGVJXKJTBL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-benzyl-L-cysteine Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

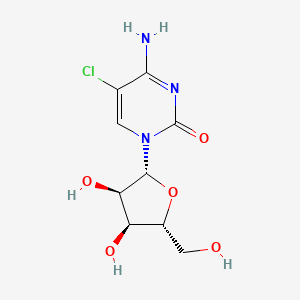

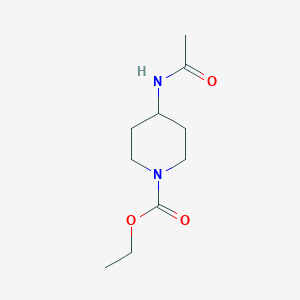
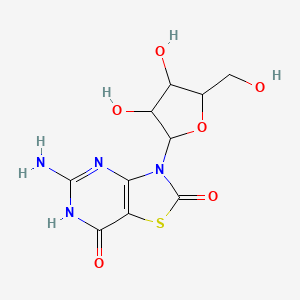
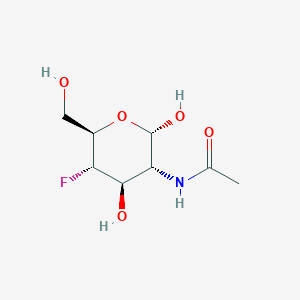
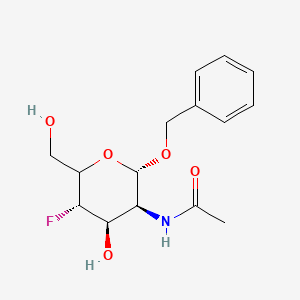
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)
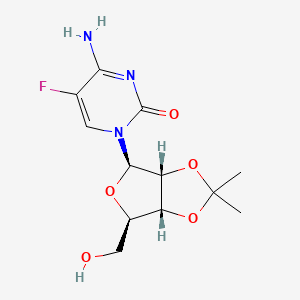
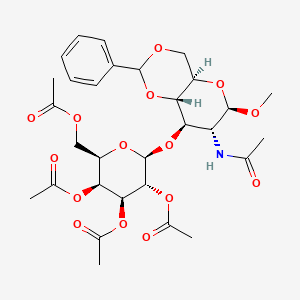
![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
